Chiral Purity: Mandated (S)-Configuration for Ozanimod API Construction
The (S)-enantiomer is the sole stereoisomer that leads to the correct chiral center in the final Ozanimod molecule. The (R)-enantiomer (CAS 1306763-24-5) would produce an undesired diastereomer, which is not the active pharmaceutical ingredient and would represent a major impurity requiring complex, expensive purification [1]. This is a fundamental requirement of the synthetic route, where the absolute configuration of the starting material dictates the stereochemical outcome of the API [2].
| Evidence Dimension | Stereochemical fidelity in Ozanimod synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 125225-26-5) leads to desired (S)-configured API |
| Comparator Or Baseline | (R)-enantiomer (CAS 1306763-24-5) leads to undesired (R)-configured impurity |
| Quantified Difference | N/A (qualitative requirement based on synthetic design) |
| Conditions | Asymmetric synthesis of Ozanimod key intermediate |
Why This Matters
Using the incorrect enantiomer introduces a diastereomeric impurity, which can be difficult to remove, reduces overall yield, and can lead to batch failure in a regulated pharmaceutical manufacturing environment.
- [1] US Patent 11,465,977. (2022). Process for the preparation of sphingosine-1-phosphate receptor agonist. U.S. Patent and Trademark Office. View Source
- [2] Li, J., & Xu, Z. et al. (2025). Asymmetric Synthesis of N‑Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters, 27(15), 4063-4067. View Source
